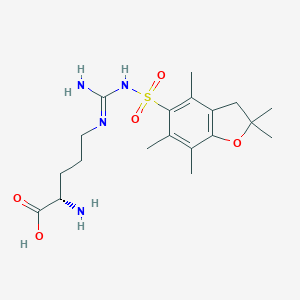

h-Arg(pbf)-oh

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O5S/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)23-18(21)22-8-6-7-14(20)17(24)25/h14H,6-9,20H2,1-5H3,(H,24,25)(H3,21,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIXTVCDNCXXSH-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428601 | |

| Record name | h-arg(pbf)-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200115-86-2 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200115-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | h-arg(pbf)-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-Arg(Pbf)-OH in Peptide Synthesis: A Technical Guide

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protecting groups is paramount to achieving high yields and purity. This is particularly true for arginine, an amino acid with a highly basic and nucleophilic guanidinium (B1211019) side chain that necessitates robust protection during solid-phase peptide synthesis (SPPS). Among the various protecting groups available, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a cornerstone in modern Fmoc-based peptide synthesis. This technical guide provides an in-depth analysis of H-Arg(Pbf)-OH and its N-α-Fmoc protected form, Fmoc-Arg(Pbf)-OH, outlining their properties, applications, and detailed experimental protocols.

The Role and Mechanism of the Pbf Protecting Group

The primary function of the Pbf group is to shield the reactive guanidinium side chain of arginine during peptide synthesis, thereby preventing unwanted side reactions such as acylation.[1][2] This protection is crucial for the successful elongation of the peptide chain. The Pbf group is stable under the mild basic conditions required for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from the N-terminus of the growing peptide chain.[1][2] However, it is readily cleaved under strong acidic conditions, typically with a trifluoroacetic acid (TFA) "cocktail," during the final step of cleaving the peptide from the solid support.[1][3]

The use of the Pbf protecting group offers several advantages over older sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[1] Notably, the Pbf group is more acid-labile, allowing for more efficient and faster cleavage under milder TFA conditions.[1] This is especially beneficial for the synthesis of long peptides or those containing multiple arginine residues, where complete deprotection can be challenging.[1]

A significant advantage of the Pbf group is the reduction of side reactions, particularly the alkylation of tryptophan residues during cleavage.[4][5] One study demonstrated that a 3-hour cleavage and deprotection with TFA resulted in a 69% yield of the desired peptide when using Arg(Pbf), compared to only 46% when Arg(Pmc) was used.[5][6]

Quantitative Data Summary

The selection of an arginine protecting group can significantly impact the overall success of peptide synthesis. The following tables summarize key quantitative data related to the performance of H-Arg(Pbf)-OH and its derivatives in SPPS.

| Parameter | H-Arg(Pbf)-OH | Notes |

| Molecular Formula | C19H30N4O5S | [7][8] |

| Molecular Weight | 426.53 g/mol | [7] |

| CAS Number | 200115-86-2 | [7][9] |

| Appearance | White solid | [9] |

| Solubility | Sparingly soluble in water.[9] Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7][10] |

| Parameter | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(Pmc)-OH | Notes |

| Peptide Yield (with Trp) | 69% | 46% | After 3-hour cleavage with TFA.[5][6] |

| Deprotection Rate | Faster | Slower | Pbf is more acid-labile than Pmc.[1] |

| Tryptophan Alkylation | Significantly Reduced | Higher Risk | [4][5][11] |

| δ-Lactam Formation | A known side reaction, especially with carbodiimide (B86325) activators.[11][12] | Also occurs. | This side reaction leads to inactive amino acid and deletion sequences.[12] |

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Arg(Pbf)-OH

This protocol outlines the manual incorporation of an Fmoc-Arg(Pbf)-OH residue into a growing peptide chain on a solid support.[3]

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Arg(Pbf)-OH

-

Coupling reagent (e.g., HBTU)

-

Additive (e.g., HOBt)

-

N,N-diisopropylethylamine (DIEA)

-

N,N-dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% piperidine (B6355638) in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.[2]

-

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain the solution. Repeat the piperidine treatment for another 15 minutes.[3][12]

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.[12]

-

Activation of Fmoc-Arg(Pbf)-OH: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading), a coupling reagent like HBTU (3 equivalents), and an additive such as HOBt (3 equivalents) in DMF.[3] Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.[3]

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.[3]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[3]

-

Confirmation of Coupling: A Kaiser test can be performed to confirm the completion of the coupling reaction. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.[2]

Protocol 2: Peptide Cleavage and Pbf Deprotection

This protocol describes the simultaneous cleavage of the synthesized peptide from the resin and the removal of the Pbf and other acid-labile side-chain protecting groups.[3]

Materials:

-

Dried peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, phenol, thioanisole, 1,2-ethanedithiol (B43112) (EDT))

-

Cold diethyl ether

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it thoroughly under a vacuum.[3]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard cocktail for peptides containing arginine is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). Caution: Always work with TFA in a well-ventilated fume hood.[3]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Stir the suspension at room temperature for 2-4 hours.[3]

-

Peptide Precipitation and Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[2][3]

-

Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under a vacuum.[2][3]

-

Purification: The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. H-Arg(Pbf)-OH | 200115-86-2 [m.chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. Page loading... [guidechem.com]

- 10. H-Arg(Pbf)-OH | CAS:200115-86-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

h-Arg(pbf)-oh chemical structure and properties

An In-Depth Technical Guide to H-Arg(Pbf)-OH

For researchers and professionals in the field of peptide chemistry and drug development, H-Arg(Pbf)-OH is an indispensable tool. As a protected amino acid derivative, it plays a critical role in the synthesis of complex peptides by preventing unwanted side reactions involving the highly reactive guanidino group of arginine. This guide provides a comprehensive overview of its chemical structure, properties, and its application in solid-phase peptide synthesis (SPPS).

Chemical Identity and Structure

H-Arg(Pbf)-OH is the L-arginine amino acid where the side-chain guanidino group is protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[1][2][3] The alpha-amino group remains free, making it suitable for direct use in peptide synthesis protocols where the N-terminus is coupled to a growing peptide chain.

The IUPAC name for this compound is (2S)-2-amino-5-[(imino{[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino}methyl)amino]pentanoic acid.[4] The Pbf group is known for its stability under the basic conditions used for Fmoc group removal, yet it is readily cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the solid support.[2]

Physicochemical Properties

H-Arg(Pbf)-OH is typically supplied as a white solid and is utilized extensively in biochemical and pharmaceutical research.[1] Its solubility in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) makes it highly compatible with standard SPPS conditions.[2]

| Property | Value | Source |

| CAS Number | 200115-86-2 | [1][4][5] |

| Molecular Formula | C₁₉H₃₀N₄O₅S | [4][5] |

| Molecular Weight | 426.53 g/mol | [4][5] |

| Appearance | White solid | [1] |

| Purity (by HPLC) | ≥ 95% - 97% | [4] |

| Solubility | Sparingly soluble in water (0.09 g/L at 25°C).[1] Soluble in DMF and DMSO.[2] | |

| Boiling Point | 613.2 ± 65.0 °C (Predicted) | [5] |

| Density | ~1.39 g/cm³ | [6] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place. | [4] |

Application in Peptide Synthesis

The primary application of H-Arg(Pbf)-OH is as a building block in peptide synthesis.[1] It is most commonly used in Fmoc-based solid-phase peptide synthesis (SPPS). In a typical cycle, the free α-amino group of H-Arg(Pbf)-OH is coupled to the deprotected N-terminus of a resin-bound peptide chain. The Pbf group ensures that the nucleophilic guanidino side chain does not interfere with the coupling reaction.

Experimental Protocol: Standard Coupling in Fmoc-SPPS

The following is a generalized protocol for the incorporation of H-Arg(Pbf)-OH into a peptide sequence using an automated peptide synthesizer.

1. Materials and Reagents:

-

Fmoc-deprotected peptide-resin

-

H-Arg(Pbf)-OH

-

Coupling Activator: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: e.g., DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Washing Solvent: DMF, DCM (Dichloromethane)

-

Deprotection Solution: 20% piperidine (B6355638) in DMF

2. Procedure:

-

Resin Swelling: The solid-phase resin with the growing peptide chain is swelled in DMF.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with 20% piperidine in DMF. This exposes a free amino group for the next coupling step.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

-

Activation and Coupling:

-

In a separate vessel, a solution of H-Arg(Pbf)-OH (typically 3-5 equivalents over resin loading), HBTU (e.g., 0.95 equivalents relative to the amino acid), and DIPEA (2-4 equivalents) in DMF is prepared.

-

This activation mixture is allowed to pre-activate for a few minutes.

-

The activated amino acid solution is added to the resin. The coupling reaction proceeds for a specified time (e.g., 30-60 minutes) at room temperature.

-

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and soluble by-products.

-

Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

7. Final Cleavage and Pbf Deprotection:

-

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Pbf group, are removed simultaneously.

-

This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing a high concentration of Trifluoroacetic Acid (TFA), along with scavengers (e.g., triisopropylsilane, water, dithiothreitol) to quench reactive carbocations generated during deprotection.

References

The Pbf Protecting Group for Arginine: An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. The guanidinium (B1211019) side chain of arginine, with its high basicity and nucleophilicity, presents a significant challenge that necessitates robust protection during solid-phase peptide synthesis (SPPS). Among the arsenal (B13267) of available protecting groups, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has emerged as a superior choice, particularly within the widely adopted Fmoc/tBu strategy. This technical guide provides a comprehensive analysis of the Pbf protecting group, detailing its mechanism, advantages, and practical application in peptide synthesis.

The Role and Mechanism of the Pbf Protecting Group

The primary function of the Pbf group is to mask the reactive guanidinium moiety of the arginine side chain, thereby preventing its participation in unwanted side reactions during peptide bond formation.[1] The Pbf group is introduced onto the arginine side chain to create the Fmoc-Arg(Pbf)-OH building block, a staple in Fmoc-based SPPS.[2]

The Pbf group exhibits stability under the basic conditions required for the repetitive cleavage of the N-terminal Fmoc protecting group (typically with piperidine (B6355638) in DMF).[3] However, it is readily and efficiently removed under strongly acidic conditions, most commonly with a trifluoroacetic acid (TFA) "cocktail," during the final step of cleaving the synthesized peptide from the solid support.[4] The mechanism of Pbf removal is initiated by the protonation of the sulfonyl group, which facilitates the cleavage of the sulfur-nitrogen bond, liberating the free guanidinium group of the arginine residue.[4]

Advantages of the Pbf Protecting Group

The Pbf group offers several distinct advantages over other sulfonyl-based protecting groups for arginine, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).

Increased Acid Lability

The Pbf group is significantly more acid-labile than Pmc and Mtr, which allows for faster and more efficient cleavage under milder TFA conditions.[5] This is particularly advantageous for the synthesis of long peptides or sequences containing multiple arginine residues, where complete deprotection can be challenging.[6] The more rapid removal of the Pbf group minimizes the exposure of the peptide to strong acid, thereby reducing the risk of acid-catalyzed side reactions.[7]

Reduction of Side Reactions

A critical advantage of the Pbf group is the significant reduction in side reactions, most notably the alkylation of tryptophan residues.[6] The carbocation generated from the Pmc group during cleavage is highly reactive and can attack the nucleophilic indole (B1671886) ring of tryptophan, leading to the formation of impurities. The Pbf group is less prone to this side reaction, resulting in a cleaner crude peptide product and higher overall yields.[5][8]

Suppression of δ-Lactam Formation

During the activation of Fmoc-Arg(Pbf)-OH for coupling, an intramolecular cyclization can occur, leading to the formation of a stable and inactive δ-lactam. This side reaction terminates the growing peptide chain and results in deletion sequences.[9] Studies have demonstrated that the Pbf group helps to minimize this side reaction compared to other protecting groups.[9]

Quantitative Data Presentation

The selection of a protecting group is often guided by quantitative performance metrics. The following tables summarize key data comparing the Pbf group with other common arginine protecting groups.

| Protecting Group | Relative Acid Lability | Typical Cleavage Time | Key Advantages | Major Drawbacks |

| Pbf | High | 1.5 - 3 hours[5] | Rapid cleavage, reduced tryptophan alkylation.[5][8] | Can be sterically bulky, potentially hindering some coupling reactions.[5] |

| Pmc | Moderate | 2 - 6 hours[5] | More stable than Pbf if required.[5] | Significant risk of tryptophan alkylation, slower cleavage.[5][8] |

| Mtr | Low | 7.5 - 24 hours[5] | Used in Boc chemistry. | Very slow cleavage, requires harsh conditions, high risk of side reactions.[5][10] |

| Protecting Group | Peptide Yield (Tryptophan-containing peptide, 3-hour TFA treatment) | Reference |

| Arg(Pbf) | 69% | [7][8][11] |

| Arg(Pmc) | 46% | [7][8][11] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of the Pbf protecting group in peptide synthesis.

Synthesis of Fmoc-Arg(Pbf)-OH

The synthesis of Fmoc-Arg(Pbf)-OH is a multi-step process that requires careful protection of the various functional groups of arginine.

Step 1: Esterification of Arginine

-

Suspend L-Arginine hydrochloride in anhydrous methanol (B129727) and cool to -10°C to -5°C.

-

Slowly add thionyl chloride dropwise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Heat the reaction to 35°C and monitor for completion by TLC (typically an additional 24 hours).

-

Concentrate the reaction mixture under reduced pressure to obtain the methyl ester as an oily intermediate.[2]

Step 2: α-Amino Protection with Boc Group

-

Dissolve the arginine methyl ester intermediate and sodium bicarbonate in water.

-

Add tetrahydrofuran (B95107) (THF) and then slowly add Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

-

Stir at room temperature and monitor the reaction by TLC.

-

Upon completion, work up the reaction by acidification, extraction, and drying to yield Boc-Arg-OMe.[2]

Step 3: Guanidinium Protection with Pbf Group

-

Dissolve Boc-Arg-OMe in a suitable solvent and add Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride).

-

The reaction is typically carried out in the presence of a base.

-

Monitor the reaction by TLC until completion.

-

Purify the product to obtain Boc-Arg(Pbf)-OMe.[6]

Step 4: Deprotection of the Boc Group

-

Dissolve the Boc-protected intermediate in a 3N HCl solution in ethyl acetate (B1210297) at 10-15°C.

-

Stir at room temperature until deprotection is complete as monitored by TLC.

-

Wash the product into the aqueous phase with water.[2]

Step 5: Saponification of the Methyl Ester

-

Add 95% ethanol (B145695) to the aqueous solution from the previous step.

-

Adjust the pH to 11-12 with 10N NaOH to facilitate saponification.

-

After completion, adjust the pH to 7 with 6N HCl and cool to -10°C to 0°C to induce crystallization.

-

Collect the solid H-Arg(Pbf)-OH by centrifugation and recrystallize.[4]

Step 6: Introduction of the Fmoc Group

-

Dissolve H-Arg(Pbf)-OH in a mixture of water and THF and adjust the pH to 8.5 with sodium carbonate.

-

Gradually add Fmoc-Osu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) while maintaining the temperature at 15-20°C and the pH between 8 and 9.

-

Monitor the reaction by TLC for 6 hours.

-

Purify the final product, Fmoc-Arg(Pbf)-OH, by extraction and acidification.[4]

Coupling of Fmoc-Arg(Pbf)-OH in SPPS

This protocol outlines a standard manual coupling procedure for incorporating Fmoc-Arg(Pbf)-OH into a growing peptide chain on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Arg(Pbf)-OH (3 equivalents)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)[5]

-

N,N-Diisopropylethylamine (DIEA) (6 equivalents)[5]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin is thoroughly washed with DMF.

-

Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH and HBTU in a minimal amount of DMF. Add DIEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.

-

Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a recoupling step may be necessary.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[5]

Cleavage and Deprotection of the Pbf Group

This protocol describes the final step of cleaving the synthesized peptide from the resin and simultaneously removing the Pbf and other acid-labile side-chain protecting groups.

Materials:

-

Peptide-bound resin (dried)

-

Cleavage Cocktail: A freshly prepared mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1]

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

-

Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time can vary depending on the peptide sequence and the number of arginine residues.[1]

-

Filtration: Filter the cleavage mixture to separate the resin from the peptide solution.

-

Washing: Wash the resin with a small amount of fresh TFA.

-

Precipitation: Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation or filtration.

-

Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecules.

-

Drying: Dry the peptide under vacuum.[1]

Mandatory Visualization

Caption: Workflow of Pbf protection, SPPS incorporation, and deprotection.

Caption: Comparison of side reactions during Pmc and Pbf deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Pbf Protection in Fmoc SPPS: A Technical Guide to Enhanced Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yield and purity. This is particularly true for arginine, an amino acid whose highly basic and nucleophilic guanidinium (B1211019) side chain necessitates robust protection. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a cornerstone of modern Fmoc-based SPPS. This guide provides a detailed examination of the advantages of Pbf protection, supported by comparative data and experimental protocols.

The ideal protecting group for arginine in Fmoc-SPPS must be stable to the repeated basic conditions used for Nα-Fmoc deprotection, yet be readily removable under acidic conditions during the final cleavage from the solid support.[1] The Pbf group offers a superior balance of these characteristics compared to its predecessors, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[1][2]

Core Advantages of the Pbf Protecting Group

The widespread adoption of Fmoc-Arg(Pbf)-OH in peptide synthesis is attributable to several key performance benefits over other sulfonyl-based protecting groups.[3]

1. Increased Acid Lability and Favorable Cleavage Kinetics: The Pbf group is significantly more labile in acid than Pmc and Mtr.[3][4] This allows for faster and more efficient cleavage, typically using trifluoroacetic acid (TFA), which is crucial for sensitive peptide sequences.[3][5] Shorter exposure to strong acids minimizes the risk of acid-catalyzed side reactions, which is especially beneficial for long peptides or those containing multiple arginine residues where complete deprotection can be challenging.[2][4] Removal of Pbf is often complete within one to two hours.[5]

2. Significant Reduction of Side Reactions: A primary advantage of Pbf is the marked reduction in side reactions during final cleavage.[3] The cationic species generated from the cleavage of sulfonyl protecting groups can react with nucleophilic residues, most notably tryptophan, leading to alkylation that reduces the yield of the target peptide.[2][6] The Pbf group is less prone to causing tryptophan alkylation compared to Pmc.[1][7][8] This is partly due to the faster cleavage kinetics, which shortens the time reactive carbocations are present.[2] The use of Fmoc-Trp(Boc)-OH can further suppress this side reaction.

Other potential side reactions during cleavage include:

-

Incomplete Pbf Removal: Leaving a +252 Da adduct on the peptide.[6]

-

Sulfonation: Modification of the tryptophan indole (B1671886) ring by the reactive sulfonyl cation.[6]

-

Alkylation from other protecting groups: t-butyl cations from Boc or tBu groups can alkylate residues like tryptophan or cysteine.[6]

The use of optimized scavenger cocktails is critical to trap these reactive species and ensure a clean final product.[6][9]

Quantitative Data Presentation

The enhanced performance of the Pbf group, particularly in preventing side reactions and improving yield, is demonstrated in the comparative data below.

Table 1: Comparison of Cleavage Efficiency and Yield for Arginine Protecting Groups

| Protecting Group | Cleavage Conditions | Cleavage Time | Yield of Desired Peptide (Trp-containing) | Reference |

|---|---|---|---|---|

| Pbf | TFA Treatment | 3 hours | 69% | [2][4][10] |

| Pmc | TFA Treatment | 3 hours | 46% | [2][4][10] |

| Mtr | TFA/Thioanisole | Up to 24 hours | Lower, increased risk of side reactions |[2][4] |

Table 2: Common Side Reactions and Mass Adducts during Pbf Cleavage

| Side Reaction | Mass Adduct | Cause | Mitigation Strategy | Reference |

|---|---|---|---|---|

| Incomplete Pbf Removal | +252 Da | Insufficient cleavage time or TFA concentration | Increase cleavage time to 3-4 hours for multi-Arg peptides | [6] |

| Tryptophan Alkylation | +252 Da | Reattachment of cleaved Pbf cation to Trp | Use optimized scavenger cocktail (e.g., Reagent K) | [6] |

| Tryptophan Sulfonation | +252 Da | Reaction of Trp with sulfonyl cation | Use Fmoc-Trp(Boc)-OH | [6] |

| t-Butyl Alkylation | +56 Da | t-butyl cations from other protecting groups | Use scavengers like TIS or EDT |[6] |

Challenges and Mitigation Strategies

Despite its advantages, the use of Fmoc-Arg(Pbf)-OH is not without challenges.

-

δ-Lactam Formation: A significant side reaction during the activation of Fmoc-Arg(Pbf)-OH, especially with carbodiimide (B86325) activators like DIC, is the formation of an inactive δ-lactam. This leads to the termination of the peptide chain and the formation of deletion sequences.[1][11]

-

Steric Hindrance: The bulky nature of the Pbf group can sometimes impede coupling efficiency, potentially requiring longer reaction times or double coupling.[12]

Mitigation Strategies:

-

To minimize lactam formation, in situ activation is recommended, where the activating agents are added directly to the resin-bound peptide.[11] Using alternative solvents like N-butylpyrrolidinone (NBP) at a slightly elevated temperature (e.g., 45°C) can also improve performance.[11]

-

For difficult couplings due to steric hindrance, performing a double coupling with a fresh solution of activated Fmoc-Arg(Pbf)-OH is an effective strategy.[12] Using more potent coupling reagents like HATU can also overcome this issue.[12]

Experimental Protocols

The following protocols provide standardized methodologies for the key steps involving Fmoc-Arg(Pbf)-OH in manual SPPS. Automated synthesizers will follow a similar logic.

Protocol 1: Standard Coupling of Fmoc-Arg(Pbf)-OH

This protocol outlines a single coupling cycle for incorporating an arginine residue.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading)

-

Coupling reagent (e.g., HBTU, 2.9-3 eq.)

-

Base: N,N-Diisopropylethylamine (DIEA) or Collidine (6 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Swelling & Deprotection: Swell the peptide-resin in DMF for 15-30 minutes. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF (5 x 1 min).[13]

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH and the coupling reagent (e.g., HBTU) in a minimal amount of DMF. Add the base (e.g., DIEA) to the activation mixture and agitate for 1-2 minutes to pre-activate.[1][13]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.[1][13]

-

Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to remove excess reagents and byproducts.[13]

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.[12]

Protocol 2: Final Cleavage and Pbf Deprotection

This protocol describes the final step of cleaving the completed peptide from the resin and removing all acid-labile protecting groups.

Materials:

-

Dry peptide-resin

-

Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5 v/v/v/v/v)[13]

-

Cold (-20°C) diethyl ether[6]

Procedure:

-

Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.[13]

-

Cleavage Reaction: In a suitable reaction vessel inside a fume hood, add the cleavage cocktail to the dry peptide-resin (e.g., 2 mL per 100 mg of resin).[9] Gently agitate the mixture at room temperature. For peptides with multiple Arg(Pbf) residues, a cleavage time of 3-4 hours may be required.[9]

-

Peptide Isolation: Filter the resin from the cleavage mixture and collect the TFA filtrate containing the cleaved peptide.[6][9]

-

Peptide Precipitation: Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the peptide should form.[6][9]

-

Washing and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and residual TFA. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[6][9]

-

Analysis: Analyze the crude peptide by HPLC and mass spectrometry to determine purity and confirm the correct mass.[6]

Mandatory Visualizations

// Nodes Arg [label="Arginine Side Chain\n(Guanidinium)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pbf_Protect [label="Protection with\nFmoc-Arg(Pbf)-OH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arg_Pbf [label="Protected Arginine\nArg(Pbf)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc_Deprotect [label="Fmoc Deprotection\n(20% Piperidine/DMF)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stable [label="Pbf Group Stable", shape=plaintext, fontcolor="#202124"]; TFA_Cleavage [label="Final Cleavage\n(TFA Cocktail)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotected_Arg [label="Deprotected Arginine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Arg -> Pbf_Protect; Pbf_Protect -> Arg_Pbf; Arg_Pbf -> Fmoc_Deprotect [label=" During SPPS Cycles "]; Fmoc_Deprotect -> Arg_Pbf [label=" No Cleavage "]; Fmoc_Deprotect -> Stable [style=dashed, arrowhead=none]; Arg_Pbf -> TFA_Cleavage [label=" Post-Synthesis "]; TFA_Cleavage -> Deprotected_Arg; } dot Caption: Pbf protection/deprotection orthogonal scheme in Fmoc SPPS.

// Nodes start [label="Start:\nFmoc-Deprotected Resin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; swell [label="1. Resin Swelling\n(DMF, 15-30 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; activate [label="2. Pre-activation\nFmoc-Arg(Pbf)-OH + HBTU/DIEA\nin DMF (1-2 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; couple [label="3. Coupling\nAdd activated mix to resin\n(1-2 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="4. Washing\n(DMF and DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; kaiser [label="5. Kaiser Test\n(Optional)", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; complete [label="Coupling Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; incomplete [label="Incomplete:\nDouble Couple", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> swell; swell -> activate; activate -> couple; couple -> wash; wash -> kaiser; kaiser -> complete [label=" Negative "]; kaiser -> incomplete [label=" Positive "]; } dot Caption: Experimental workflow for a single Fmoc-Arg(Pbf)-OH coupling cycle.

// Nodes start [label="Peptide-Resin with Arg(Pbf)\nand other protected residues", fillcolor="#FBBC05", fontcolor="#202124"]; cleavage [label="TFA Cleavage Cocktail\n(TFA + Scavengers)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Desired Product:\nFully Deprotected Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; side_reactions [label="Potential Side Reactions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; incomplete [label="Incomplete Pbf Removal\n(+252 Da)", fillcolor="#F1F3F4", fontcolor="#202124"]; alkylation [label="Trp Alkylation\n(+252 Da or +56 Da)", fillcolor="#F1F3F4", fontcolor="#202124"]; sulfonation [label="Trp Sulfonation\n(+252 Da)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cleavage; cleavage -> product [label=" Successful Cleavage "]; cleavage -> side_reactions [label=" Sub-optimal Conditions "]; side_reactions -> incomplete [style=dashed]; side_reactions -> alkylation [style=dashed]; side_reactions -> sulfonation [style=dashed]; } dot Caption: Logical relationships in Pbf cleavage showing desired product and common side reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to H-Arg(Pbf)-OH: Application in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Arg(Pbf)-OH, a critical arginine derivative for solid-phase peptide synthesis (SPPS). The document details its chemical properties, experimental protocols for its use, and a visual representation of its role in the SPPS workflow. This information is intended to support researchers and professionals in the efficient and successful synthesis of complex peptides.

Core Compound Data

H-Arg(Pbf)-OH, chemically known as (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid, is a cornerstone in modern peptide chemistry.[1][2][3] The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group serves as a robust, acid-labile protecting group for the guanidino side chain of arginine.[4][5] This protection is vital to prevent unwanted side reactions during the stepwise assembly of the peptide chain.[3] The Pbf group offers a superior balance of stability under the basic conditions required for Fmoc deprotection and lability for efficient removal during the final acidic cleavage step.[3]

| Parameter | Value | Reference |

| CAS Number | 200115-86-2 | [1][2][3][4][6][7] |

| Molecular Formula | C₁₉H₃₀N₄O₅S | [1][3][4][6] |

| Molecular Weight | 426.53 g/mol | [1][3][6][7] |

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of arginine into a peptide sequence using its Fmoc-protected form, Fmoc-Arg(Pbf)-OH, is a critical step in the synthesis of many biologically active peptides.[1][4] However, the bulky Pbf group can present challenges such as steric hindrance and the potential for δ-lactam formation, an intramolecular cyclization that leads to chain termination.[1][3] Optimized protocols are therefore essential for high-yield and high-purity peptide synthesis.

Protocol 1: Standard Coupling of Fmoc-Arg(Pbf)-OH

This protocol outlines a standard procedure for the coupling of Fmoc-Arg(Pbf)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Arg(Pbf)-OH (3-5 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade[4]

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for a minimum of 30 minutes.[4]

-

Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating it with a 20% piperidine (B6355638) in DMF solution.[4]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.[1]

-

Activation Solution: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH and the coupling reagent (e.g., HBTU) in a minimal amount of DMF.[1][4]

-

Activation: Add DIEA to the activation solution and allow it to mix for 1-2 minutes.[4][8]

-

Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin and agitate for 1-2 hours at room temperature.[3][8]

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[1] A negative result will show yellow beads.

-

Washing: After a complete reaction, drain the coupling solution and wash the resin extensively with DMF (3-5 times) to remove any unreacted reagents and byproducts.[1][3]

Protocol 2: Cleavage and Deprotection

This protocol describes the simultaneous cleavage of the synthesized peptide from the resin and the removal of the Pbf and other acid-labile side-chain protecting groups.

Materials:

-

Final dried peptide-resin

-

Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)[9]

-

Cold diethyl ether[4]

Procedure:

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under a vacuum.[4]

-

Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and stir the mixture at room temperature for 2-3 hours.[4]

-

Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide.[4]

-

Precipitation: Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[4]

-

Isolation: Centrifuge the mixture to form a peptide pellet, decant the ether, and wash the pellet again with cold ether.[4]

-

Drying: Dry the final peptide pellet under vacuum.[4]

SPPS Workflow for Arginine Incorporation

The following diagram illustrates the cyclical process of solid-phase peptide synthesis, highlighting the key stages of deprotection, activation, and coupling for the incorporation of an amino acid like arginine.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Application of Fmoc-D-Arg(Pbf) -OH_Chemicalbook [chemicalbook.com]

- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. digital.csic.es [digital.csic.es]

Solubility of H-Arg(Pbf)-OH in DMF and DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-free-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (H-Arg(Pbf)-OH) in the common solid-phase peptide synthesis (SPPS) solvents, dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). Understanding the solubility of this critical building block is paramount for optimizing coupling efficiency, minimizing aggregation, and ensuring the successful synthesis of high-purity peptides.

Qualitative and Quantitative Solubility Data

For the purpose of providing a quantitative reference, this guide includes data for the closely related and widely used N-α-Fmoc protected derivative, Fmoc-Arg(Pbf)-OH. It is important to note that the presence of the bulky, hydrophobic Fmoc group will influence the solubility, and therefore these values should be considered an approximation for H-Arg(Pbf)-OH.

Table 1: Quantitative Solubility of Fmoc-Arg(Pbf)-OH in DMF and DMSO

| Compound | Solvent | Reported Solubility | Conditions |

| Fmoc-L-Arg(Pbf)-OH | DMSO | ≥64.9 mg/mL | Not specified |

| Fmoc-D-Arg(Pbf)-OH | DMSO | Up to 100 mg/mL | With sonication |

| Fmoc-L-Arg(Pbf)-OH | DMF | 50 mg/mL (clear solution) | Not specified |

| Fmoc-N-Me-D-Arg(Pbf)-OH | DMSO | 175 mg/mL | With sonication |

It is crucial to recognize that the D- and N-methylated versions of this amino acid may exhibit different solubility characteristics.

Qualitative descriptions for Fmoc-Arg(Pbf)-OH in these solvents vary, with some sources describing it as having moderate to good solubility in both DMF and DMSO, while others characterize it as "sparingly soluble."[2][3] This variability can be attributed to factors such as the specific grade of the solvent, water content, temperature, and the presence of impurities.[2]

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, direct experimental determination is recommended. The following protocol outlines a general gravimetric method for determining the solubility of a protected amino acid in an organic solvent.

Objective: To determine the saturation solubility of H-Arg(Pbf)-OH in DMF and DMSO at a specified temperature.

Materials:

-

H-Arg(Pbf)-OH

-

Anhydrous DMF

-

Anhydrous DMSO

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Pipettes

-

Evaporation apparatus (e.g., rotary evaporator or vacuum centrifuge)

Procedure:

-

Preparation: Accurately weigh an excess amount of H-Arg(Pbf)-OH into a series of vials.

-

Solvent Addition: To each vial, add a precise volume of the test solvent (DMF or DMSO).

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and remove the solvent under vacuum.

-

Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of dried solute) / (Volume of supernatant collected)

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for solubility determination and the logical workflow for addressing solubility challenges during solid-phase peptide synthesis.

Caption: Experimental workflow for determining the solubility of H-Arg(Pbf)-OH.

Caption: Logical workflow for ensuring adequate solubility during SPPS.

References

The Pivotal Role of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic and research peptide development, the successful incorporation of arginine residues into synthetic peptides is a frequent and critical challenge. The unique properties of arginine's guanidinium (B1211019) side chain—its high basicity and nucleophilicity—necessitate robust protection strategies to ensure high-purity and high-yield synthesis. Among the arsenal (B13267) of protected amino acids available for Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-Arg(Pbf)-OH has emerged as the gold standard. This technical guide provides a comprehensive overview of the role, application, and optimization of Fmoc-Arg(Pbf)-OH in SPPS.

Core Concepts: Understanding the Chemistry of Fmoc-Arg(Pbf)-OH

Fmoc-Arg(Pbf)-OH is a derivative of the amino acid arginine designed for seamless integration into the Fmoc/tBu SPPS strategy.[1] Its structure is composed of three key components:

-

Fmoc Group (Nα-9-fluorenylmethyloxycarbonyl): This bulky aromatic group protects the α-amino functionality of arginine. Its lability to mild bases, such as piperidine (B6355638), allows for the selective deprotection of the N-terminus at each coupling cycle, which is a hallmark of Fmoc-based SPPS.[1]

-

Arginine Backbone: The core amino acid that is incorporated into the growing peptide chain.

-

Pbf Group (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): This acid-labile group protects the highly reactive guanidinium side chain of arginine, preventing unwanted side reactions during peptide synthesis.[2] The Pbf group is stable under the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[3]

The orthogonality of the Fmoc and Pbf protecting groups is fundamental to the success of Fmoc-SPPS, allowing for the stepwise elongation of the peptide chain without compromising the integrity of the arginine side chain.[4]

Advantages of the Pbf Protecting Group

The Pbf group offers several distinct advantages over other sulfonyl-based protecting groups for arginine, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).

-

Increased Acid Lability: The Pbf group is more acid-labile than Pmc and Mtr, allowing for faster and more efficient cleavage under milder TFA conditions.[5] This is particularly beneficial for the synthesis of long peptides or those containing multiple arginine residues, where complete deprotection can be challenging.[6]

-

Reduced Side Reactions: A significant advantage of the Pbf group is the reduction of tryptophan alkylation during final cleavage. The carbocation generated from the Pmc group during cleavage can react with the indole (B1671886) ring of tryptophan, leading to impurities. The Pbf group is less prone to this side reaction, resulting in a higher yield of the desired peptide.[4] One study demonstrated a 69% yield of a tryptophan-containing peptide with Arg(Pbf) compared to 46% with Arg(Pmc) after a 3-hour cleavage with TFA.[5]

Challenges in the Application of Fmoc-Arg(Pbf)-OH

Despite its advantages, the use of Fmoc-Arg(Pbf)-OH is not without challenges:

-

Steric Hindrance: The bulky nature of the Pbf group can sometimes impede coupling efficiency, especially in sterically hindered sequences or when coupling to another bulky amino acid.[1] This can lead to incomplete reactions and deletion sequences.

-

δ-Lactam Formation: A significant side reaction during the activation of Fmoc-Arg(Pbf)-OH is the intramolecular cyclization to form an inactive δ-lactam.[7] This side reaction consumes the activated arginine, preventing it from coupling to the peptide chain and leading to the formation of des-Arg peptides.[8] This is particularly prevalent with carbodiimide (B86325) activators like DIC.[4]

Data Presentation: Quantitative Comparison of Arginine Protecting Groups

The choice of protecting group for arginine significantly impacts the outcome of peptide synthesis. The following tables summarize key quantitative data comparing the performance of Pbf with other common protecting groups.

| Protecting Group | Relative Cleavage Rate (TFA) | Tryptophan Alkylation | δ-Lactam Formation | Notes |

| Pbf | Fast | Low | Moderate | The gold standard for Fmoc-SPPS. Offers a good balance of stability and lability.[5] |

| Pmc | Moderate | High | Moderate | More acid stable than Pbf, leading to a higher risk of side reactions with sensitive residues like tryptophan.[5] |

| Mtr | Slow | Moderate | Low | Requires harsh cleavage conditions, often with scavengers, and is generally less suitable for Fmoc-SPPS.[5] |

| (Boc)2 | Fast | Low | High | Prone to significant δ-lactam formation.[9] |

| NO2 | - | Low | Very Low | Requires specific, non-TFA based deprotection methods (e.g., SnCl2). Prevents δ-lactam formation.[10][11] |

| Coupling Reagent Combination | Relative Efficiency for Fmoc-Arg(Pbf)-OH | Key Considerations |

| HATU / DIEA | Very High | Gold standard for hindered amino acids; lower risk of epimerization compared to HBTU.[12] |

| HBTU / DIEA | High | A reliable and cost-effective choice for routine couplings.[13] |

| DIC / OxymaPure | Good to High | Often used for in situ activation to minimize δ-lactam formation.[1] |

| PyBOP | High | A highly effective phosphonium (B103445) salt-based coupling reagent.[13] |

Experimental Protocols

Protocol 1: Standard Manual Coupling of Fmoc-Arg(Pbf)-OH

This protocol outlines a standard double coupling procedure, which is recommended to ensure maximum coupling efficiency.[7]

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Arg(Pbf)-OH (3-5 equivalents)

-

Coupling Reagent (e.g., HBTU, HATU) (3-5 equivalents)

-

Base (e.g., N,N-Diisopropylethylamine, DIEA) (6-10 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[7]

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5-7 minutes and drain.[7]

-

Add fresh deprotection solution and agitate for another 15-20 minutes.

-

Drain the deprotection solution.

-

-

Washing: Wash the resin thoroughly to remove residual piperidine.

-

First Coupling:

-

In a separate vessel, prepare the activation mixture. Dissolve Fmoc-Arg(Pbf)-OH and a suitable coupling reagent (e.g., HBTU/HATU) with an activator base (e.g., DIEA) in DMF.[7]

-

Crucial Step - Minimize Pre-activation: To reduce δ-lactam formation, minimize the pre-activation time. It is best to use in situ activation, where the amino acid and coupling reagent are added to the resin before the activator base.[7]

-

Add the activation mixture to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.[7]

-

Drain the reaction solution.

-

-

Washing: Wash the resin 3-5 times with DMF.[7]

-

Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines. A positive test (blue beads) indicates incomplete coupling. If the test is negative (yellow/colorless beads), proceed to the next amino acid coupling cycle. If positive, a second coupling is necessary.[7]

-

Second Coupling (if required): Repeat steps 4 and 5 with a fresh solution of activated Fmoc-Arg(Pbf)-OH. Couple for another 1-2 hours.[7]

-

Final Washing: After successful coupling (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) and proceed to the deprotection step for the next amino acid in the sequence.[7]

Protocol 2: Cleavage and Pbf Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Pbf and other acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin (fully synthesized and dried)

-

Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5), freshly prepared)[1]

-

Dichloromethane (DCM)

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)[6]

-

Fritted syringe or reaction vessel

-

Centrifuge tubes

Procedure:

-

Resin Preparation:

-

Cleavage Reaction:

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the peptide into a clean centrifuge tube.[6]

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[1]

-

Precipitate the crude peptide by adding the combined filtrate dropwise to a larger centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate should form.[6]

-

-

Peptide Isolation:

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Mandatory Visualization

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating Fmoc-Arg(Pbf)-OH.

Caption: Competing reactions of activated Fmoc-Arg(Pbf)-OH during SPPS.

Conclusion

Fmoc-Arg(Pbf)-OH is an indispensable tool in modern solid-phase peptide synthesis. Its well-balanced properties of side-chain protection stability and acid lability have established it as the preferred derivative for incorporating arginine into a wide array of peptides for research and therapeutic applications. While challenges such as steric hindrance and δ-lactam formation exist, a thorough understanding of the underlying chemistry and the implementation of optimized protocols, including the appropriate choice of coupling reagents and reaction conditions, can effectively mitigate these issues. By leveraging the advantages of Fmoc-Arg(Pbf)-OH, researchers and drug development professionals can continue to advance the field of peptide science and therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. digital.csic.es [digital.csic.es]

- 9. benchchem.com [benchchem.com]

- 10. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Stability of the Pbf Protecting Group Under Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high purity and yield of the target peptide. For the protection of the guanidinium (B1211019) side chain of arginine, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a cornerstone in modern Fmoc-based strategies. Its widespread adoption is attributed to its robust stability under the basic conditions required for the removal of the Nα-Fmoc group and its facile cleavage under moderately acidic conditions. This technical guide provides an in-depth analysis of the stability of the Pbf protecting group under various basic conditions, presenting available data, detailed experimental protocols for stability assessment, and a discussion of its performance in the context of peptide synthesis.

The Pbf group is designed to be orthogonal to the Fmoc group, meaning the conditions used to remove one do not affect the other.[1] The standard condition for Fmoc deprotection is treatment with a solution of 20% piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF).[2] The stability of the Pbf group to these conditions is critical to prevent premature deprotection of the arginine side chain, which could lead to undesired side reactions and impurities.

Quantitative Stability of the Pbf Protecting Group

While the Pbf group is widely cited as being stable to the basic conditions of Fmoc deprotection, comprehensive quantitative kinetic studies detailing its lability under various basic reagents are not extensively published. This is largely because its stability is generally considered sufficient for routine peptide synthesis, with premature cleavage being negligible. However, some studies have qualitatively assessed its stability in comparison to other protecting groups. For instance, in one study, the Pbf protecting group was found to be stable in DMF and in OxymaPure containing DMF, conditions under which the bis-Boc protecting group showed limited stability.[3]

The following table summarizes the stability of the Pbf group under commonly employed basic conditions in SPPS. It is important to note that the stability can be sequence-dependent and influenced by steric hindrance around the protected arginine residue.

| Basic Reagent | Concentration | Solvent | Temperature | Stability Assessment | Reference |

| Piperidine | 20% (v/v) | DMF | Room Temperature | Generally considered stable for standard Fmoc deprotection times (e.g., 5-20 minutes). No significant cleavage is typically observed. | [1][4] |

| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | Room Temperature | Stable. Used as an alternative to piperidine for Fmoc deprotection without reported Pbf cleavage. | [2] |

| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Room Temperature | Stable. Used as an alternative to piperidine for Fmoc deprotection without reported Pbf cleavage. | [2] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF | Room Temperature | Generally stable for short treatment times in the presence of a scavenger like piperazine. The use of DBU alone is not standard for Fmoc deprotection due to side reactions. | [5] |

Experimental Protocols

Protocol 1: Assessment of Pbf Stability to Basic Reagents

This protocol outlines a general method to quantitatively assess the stability of the Pbf protecting group on a resin-bound peptide when exposed to basic conditions. The methodology is adapted from general protocols for testing the stability of side-chain protecting groups.[6]

1. Synthesis of a Model Peptide:

-

Synthesize a short model peptide containing an arginine residue protected with Pbf, for example, Ac-Ala-Arg(Pbf)-Gly-NH-Resin.

-

The synthesis is performed on a Rink Amide resin using standard Fmoc/tBu solid-phase peptide synthesis protocols.

-

After the final coupling, the N-terminal Fmoc group is removed.

2. Aliquoting the Peptidyl-Resin:

-

The dried peptidyl-resin is washed thoroughly with DMF and dichloromethane (B109758) (DCM).

-

The resin is then dried under vacuum and divided into equal aliquots (e.g., 20-50 mg each) into separate reaction vessels.

3. Treatment with Basic Reagent:

-

To each aliquot, add the basic solution to be tested (e.g., 20% piperidine in DMF).

-

The reaction vessels are agitated at room temperature.

4. Time-Point Sampling:

-

At predetermined time points (e.g., 30 min, 1 h, 2 h, 4 h, 8h, 24h), the reaction is stopped for individual aliquots.

-

The resin is filtered and washed thoroughly with DMF and DCM to remove the basic reagent.

5. Cleavage from Solid Support:

-

The peptide is cleaved from the resin aliquots using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (B1312306) (TIS)).

-

The cleavage is typically performed for 2-4 hours at room temperature.

6. Sample Preparation and Analysis:

-

The resin is filtered off, and the filtrate containing the cleaved peptide is collected.

-

The peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and dried.

-

The crude peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).

7. HPLC Analysis:

-

The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

A linear gradient of acetonitrile in water (both containing 0.1% TFA) is used for elution.

-

The chromatogram is monitored at a suitable wavelength (e.g., 220 nm).

-

The percentage of Pbf cleavage is determined by comparing the peak area of the peptide with the Pbf group still attached to the peak area of the fully deprotected peptide.

Protocol 2: Monitoring Fmoc-Deprotection Kinetics

While this protocol is primarily for monitoring the removal of the Fmoc group, it is relevant as it describes the conditions under which the Pbf group must remain stable.

1. Resin Preparation:

-

A known quantity of Fmoc-protected amino acid bound to a resin (e.g., Fmoc-L-Arginine(Pbf)-OH on Rink Amide resin) is used.

2. Deprotection Reaction:

-

The resin is treated with the deprotecting agent (e.g., 20% piperidine in DMF).

3. Time-Point Sampling and Analysis:

-

At various time intervals, small aliquots of the supernatant are removed.

-

The concentration of the dibenzofulvene-piperidine adduct is measured spectrophotometrically at approximately 300 nm.[2]

-

The absorbance is plotted against time to determine the kinetics of the Fmoc deprotection. During this process, the Pbf group is expected to remain intact on the resin-bound arginine.

Visualization of Workflows and Relationships

Pbf Protecting Group Structure

Caption: Chemical structure of the Pbf protecting group.

Experimental Workflow for Pbf Stability Assay

Caption: Experimental workflow for Pbf stability assay.

Logical Relationship of Protecting Groups in Fmoc SPPS

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Technical Guide to Fmoc-Arg(Pbf)-OH in Peptide Production

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Arg(Pbf)-OH (Nα-9-fluorenylmethyloxycarbonyl-Nω-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-L-arginine) is a cornerstone derivative for the incorporation of arginine in solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry. Its widespread adoption is attributed to the strategic use of the Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) group for the protection of the highly basic and nucleophilic guanidinium (B1211019) side chain of arginine. This guide provides a comprehensive overview of the key features, experimental protocols, and technical considerations for the effective use of Fmoc-Arg(Pbf)-OH in peptide production.

Core Features and Properties

Fmoc-Arg(Pbf)-OH is favored over other arginine derivatives, such as those with Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting groups, due to its optimal balance of stability and lability. The Pbf group is stable under the basic conditions required for the removal of the Nα-Fmoc group (typically with piperidine) but is readily cleaved under moderately acidic conditions during the final cleavage of the peptide from the solid support.[1][2] This enhanced acid lability, compared to Pmc, allows for shorter cleavage times and minimizes acid-catalyzed side reactions, such as the alkylation of sensitive residues like tryptophan.[3][4]

Physicochemical Properties

| Property | Value |

| CAS Number | 154445-77-9 |

| Molecular Formula | C₃₄H₄₀N₄O₇S |

| Molecular Weight | 648.77 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | >65 °C (decomposes) |

Solubility

Fmoc-Arg(Pbf)-OH exhibits good solubility in polar aprotic solvents commonly used in SPPS.

| Solvent | Solubility |

| N,N-Dimethylformamide (DMF) | 25 mg/mL |

| Dimethyl sulfoxide (B87167) (DMSO) | 25 mg/mL |

| Ethanol | 0.5 mg/mL |

| Water | Insoluble |

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-Arg(Pbf)-OH into a growing peptide chain follows the standard iterative cycle of Fmoc-based SPPS. The workflow involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the protected amino acid, and subsequent washing steps.

Experimental Protocols

Protocol 1: Coupling of Fmoc-Arg(Pbf)-OH

This protocol describes a standard coupling procedure using HBTU as the activating agent.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading)

-

HBTU (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes. Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin is thoroughly washed with DMF.

-

Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH and HBTU in a minimal amount of DMF. Add DIEA to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[5]

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

The Kaiser test is a qualitative colorimetric assay to detect free primary amines.[1]

Reagents:

-

Reagent A: 1 mL of a 0.01 M KCN solution in water diluted with 49 mL of pyridine.

-

Reagent B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.

-

Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.

Procedure:

-

Sample Collection: Remove a small sample of the peptide-resin (10-15 beads) from the reaction vessel.

-

Washing: Place the resin beads in a small test tube and wash them thoroughly with DMF to remove any residual reagents. Decant the solvent.

-

Reaction: Add 2-3 drops of each Reagent A, B, and C to the test tube.

-

Heating: Heat the test tube at 110°C for 5 minutes.

-

Observation: Observe the color of the beads and the solution.

-

Blue beads and/or solution: Incomplete coupling (presence of free amines).

-

Yellow or colorless beads and solution: Complete coupling (absence of free amines).

-

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the Pbf and other acid-labile side-chain protecting groups.

Cleavage Cocktails:

The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues.

| Reagent Cocktail | Composition (v/v/v) | Typical Deprotection Time | Notes |

| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | 2-4 hours | A standard and robust cocktail for most peptides. |

| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | 2-3 hours | Suitable for peptides without tryptophan. TIS is an effective scavenger for the carbocations generated during cleavage.[6][7] |

| TFA/TIS/EDT/Water | TFA / TIS / 1,2-Ethanedithiol / Water (94:1:2.5:2.5) | 2-4 hours | The addition of EDT is recommended for peptides containing tryptophan to prevent its alkylation. |

Procedure (using TFA/TIS/Water):

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry it thoroughly under vacuum.

-

Cleavage: Add the freshly prepared cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the peptide.

-

Isolation and Washing: Pellet the peptide by centrifugation and decant the ether. Wash the peptide pellet with cold diethyl ether two more times.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide product.

Key Signaling Pathways and Logical Relationships

The Orthogonal Protection Scheme of Fmoc-Arg(Pbf)-OH

The success of Fmoc-based SPPS relies on an orthogonal protection strategy, where the Nα-amino protecting group and the side-chain protecting groups can be removed under different conditions.

Mitigation of δ-Lactam Formation

A potential side reaction during the activation of Fmoc-Arg(Pbf)-OH is the intramolecular cyclization to form an inactive δ-lactam, which can lead to the termination of the peptide chain. This is particularly prevalent with carbodiimide (B86325) activators like DIC.

To minimize δ-lactam formation, an in situ activation strategy is often employed, where the activating agent is added to the mixture of the amino acid and the resin, reducing the time the activated amino acid is in solution before coupling.[8]

HPLC Analysis of Peptides

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the crude peptide and for its purification. Reversed-phase HPLC (RP-HPLC) is the most common method used.

General RP-HPLC Protocol

Materials:

-

Crude peptide sample, dissolved in an appropriate solvent (e.g., water/acetonitrile (B52724) mixture with 0.1% TFA)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

C18 reversed-phase column

Procedure:

-